1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a heterocyclic compound that features a unique structure combining a pyrazole ring with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multicomponent reactions. One common method is the one-pot synthesis, which involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium at 70–75°C for 110–120 minutes . This method offers excellent yields, a straightforward protocol, and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of environmentally friendly solvents and catalysts, as well as optimizing reaction conditions for higher yields and selectivity, are key considerations for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves interactions with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in research to model Parkinson’s disease.
4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: A compound with similar thiophene and pyrimidine moieties.
Uniqueness
1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is unique due to its combination of a pyrazole ring with a thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and chemical properties.
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-methyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C10H11N3O2S/c1-13-8-6(9(14)11-10(8)15)7(12-13)5-3-2-4-16-5/h2-4,6-8,12H,1H3,(H,11,14,15) |
InChI Key |
MEZBHKGTFWLZEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=CS3)C(=O)NC2=O |
Origin of Product |
United States |
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